1-(4-Bromo-2-fluorophenyl)butan-1-ol

Description

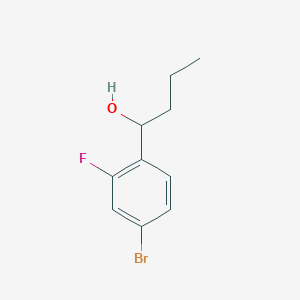

1-(4-Bromo-2-fluorophenyl)butan-1-ol is a fluorinated and brominated aromatic alcohol with the molecular formula C₁₀H₁₂BrFO. The compound features a butanol chain attached to a para-bromo and ortho-fluoro-substituted benzene ring. This structure imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl group, and enhanced electronic effects from the halogen substituents.

Properties

Molecular Formula |

C10H12BrFO |

|---|---|

Molecular Weight |

247.10 g/mol |

IUPAC Name |

1-(4-bromo-2-fluorophenyl)butan-1-ol |

InChI |

InChI=1S/C10H12BrFO/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6,10,13H,2-3H2,1H3 |

InChI Key |

BAHMFZNYNOCSJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C=C(C=C1)Br)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Bromo-2-fluorophenyl)butan-1-ol with analogs differing in functional groups, substituent positions, and carbon chain modifications.

Functional Group Variations

a. 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one (Intermediate 43)

- Structure : Ketone group instead of alcohol; branched methyl group on the carbon chain.

- Properties :

- Higher lipophilicity due to the ketone group.

- Reduced hydrogen-bonding capacity compared to the alcohol, leading to lower boiling points.

- Synthesized via oxidation of intermediates using pyridinium dichromate (59% yield) [1].

b. 1-(4-Bromo-2-fluorophenyl)pentan-1-one

- Structure: Ketone with a pentyl chain instead of butanol.

- Properties :

- Increased molecular weight (259.11 g/mol vs. 247.11 g/mol for the target compound).

- Longer alkyl chain enhances hydrophobicity but reduces solubility in polar solvents.

- Synthesized via similar oxidation protocols, with applications in fine chemical production [9].

Positional Isomerism

a. 1-(2-Bromo-6-fluorophenyl)butan-1-ol

- Structure : Bromo and fluoro groups at positions 2 and 6 (vs. 4 and 2 in the target compound).

- Properties :

- Altered steric hindrance near the hydroxyl group may reduce reactivity in nucleophilic substitutions.

- Lower molecular symmetry could result in distinct crystallization behaviors [12].

b. 1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol hydrochloride

- Structure: Additional hydroxymethyl and dimethylamino groups on the aromatic ring.

- Properties: Enhanced water solubility due to ionic hydrochloride form. The dimethylamino group introduces basicity, enabling participation in acid-base reactions [2].

Carbon Chain and Cyclic Modifications

a. 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol

- Structure: Cyclopropane ring replaces the butanol chain.

- Properties: Increased ring strain may enhance reactivity in ring-opening reactions.

b. 4-Fluoro-1-butanol

- Structure: Simpler non-aromatic alcohol with a terminal fluorine.

- Properties: Lower molecular weight (108.12 g/mol vs. 247.11 g/mol). Fluorine’s electronegativity increases acidity (pKa ~14–15) compared to non-fluorinated alcohols. Classified as hazardous (GHS-US) due to flammability and toxicity [7], [10].

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | Functional Group | Boiling Point (°C) | Solubility | Key Reactivity Features |

|---|---|---|---|---|---|

| This compound | 247.11 | Alcohol | Not reported | Moderate in DMF | Hydrogen bonding; SN reactions |

| 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one | 259.11 | Ketone | Not reported | High in DCM | Nucleophilic addition |

| 1-(2-Bromo-6-fluorophenyl)butan-1-ol | 247.11 | Alcohol | Not reported | Moderate in THF | Steric hindrance effects |

| 4-Fluoro-1-butanol | 108.12 | Alcohol | ~130–135 | Miscible in water | High acidity; flammability |

Key Findings and Implications

- Functional Group Impact : Replacement of the hydroxyl group with a ketone (e.g., in Intermediate 43) eliminates hydrogen bonding, altering solubility and reactivity [1].

- Substituent Position : Positional isomers (e.g., 2-bromo-6-fluoro vs. 4-bromo-2-fluoro) exhibit steric and electronic differences critical for regioselective reactions [12].

- Structural Rigidity : Cyclopropane-containing analogs demonstrate how ring strain can be leveraged for targeted reactivity in synthesis [13].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.